molecular formula C20H23NO2 B3835700 1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperidine

1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperidine

Cat. No.: B3835700
M. Wt: 309.4 g/mol
InChI Key: JDJUTKVWNCZKHT-UHFFFAOYSA-N
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Description

Compounds with a 1,3-benzodioxol-5-ylmethyl structure are often found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . They are often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of these compounds often includes a benzodioxole ring, which is a benzene ring fused to a dioxole, a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on their exact structure and the conditions under which the reactions take place .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on their exact structure. For example, while some compounds display limited solubility in water, they readily dissolve in a host of organic solvents .

Mechanism of Action

The mechanism of action of these compounds can vary greatly depending on their exact structure and the biological system in which they are acting. Some compounds with a similar structure have been found to have anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with these compounds can vary greatly depending on their exact structure. Some compounds may be considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the research and development of these compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-4-16(5-3-1)12-17-8-10-21(11-9-17)14-18-6-7-19-20(13-18)23-15-22-19/h1-7,13,17H,8-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJUTKVWNCZKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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